molecular formula C10H11N3O4S B6606418 6-methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2825007-66-5

6-methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6606418
CAS No.: 2825007-66-5
M. Wt: 269.28 g/mol
InChI Key: QQHUFLNCTRNULW-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound features a pyridopyrimidine core, which is a fused heterocyclic structure combining pyrimidine and pyridine rings. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the construction of the pyridopyrimidine core. One common approach is the condensation of appropriate precursors, such as aminopyrimidines, with methanesulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of reduced pyridopyrimidine derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the pyridopyrimidine core.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 6-methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has been studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or modulation of biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features make it a candidate for drug design, targeting various diseases and conditions.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 6-methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exerts its effects depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved can vary, but often include interactions with key signaling molecules or cellular components.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidine derivatives: These compounds share the pyridopyrimidine core but differ in their substituents and functional groups.

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure but feature a different arrangement of nitrogen atoms.

Uniqueness: 6-Methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione stands out due to its specific methanesulfonyl group and dimethyl substituents, which confer unique chemical and biological properties compared to other pyridopyrimidines.

Properties

IUPAC Name

1,3-dimethyl-6-methylsulfonylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-12-8-7(9(14)13(2)10(12)15)4-6(5-11-8)18(3,16)17/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHUFLNCTRNULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)C)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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